Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core substituted with a 4-chlorophenyl group, a thiophene-2-carboxamido moiety, and an ethyl carboxylate ester. Its structure combines aromatic, electron-withdrawing, and hydrogen-bonding functionalities, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O4S2/c1-2-28-20(27)16-13-10-30-18(22-17(25)14-4-3-9-29-14)15(13)19(26)24(23-16)12-7-5-11(21)6-8-12/h3-10H,2H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARDNKZNVNFDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable dicarbonyl compound, under acidic or basic conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.
Amidation Reaction: The thiophene-2-carboxamido group is introduced via an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its thieno[3,4-d]pyridazine scaffold, which distinguishes it from other nitrogen-containing heterocycles. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects :
- The thiophene-2-carboxamido group introduces a planar, conjugated system that may improve binding affinity in biological targets compared to simpler substituents like methyl or phenyl groups .
- The 4-chlorophenyl moiety, common in and , contributes to lipophilicity and steric bulk, which could influence solubility and metabolic stability.
Synthetic Complexity :
- The target compound’s synthesis likely requires multi-step functionalization (e.g., amidation, cyclization), whereas analogs like tetrahydropyrimidines are synthesized via one-pot condensation, offering higher yields (~91% in vs. ~46% in ).
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, characterized by its unique bicyclic structure. The presence of the 4-chlorophenyl group and the thiophene-2-carboxamido moiety enhances its biological reactivity and specificity towards various molecular targets.
| Property | Details |
|---|---|
| Molecular Formula | C15H14ClN2O3S |
| Molecular Weight | 348.80 g/mol |
| CAS Number | 891107-70-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological processes. Notably, it has been observed to:
- Inhibit kinases associated with cancer cell proliferation.
- Modulate inflammatory pathways by affecting cytokine production.
- Interact with voltage-gated sodium channels, influencing cellular excitability and neurotransmission.
These interactions suggest that the compound may have applications in treating conditions such as cancer and inflammatory diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial and fungal strains through mechanisms such as enzyme inhibition and disruption of membrane integrity.
Anticancer Potential
Studies have demonstrated that this compound can induce apoptosis in cancer cells. Its mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a candidate for further exploration in cancer therapeutics.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases.
Case Studies
- Anticancer Activity : In a study published in Journal of Medicinal Chemistry, derivatives of thieno[3,4-d]pyridazine were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the 5-position significantly enhanced anticancer activity, suggesting structure-activity relationships that could be exploited for drug design .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiophene derivatives found that compounds similar to Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido) exhibited potent activity against both Gram-positive and Gram-negative bacteria . This study highlights the potential for these compounds in developing new antibiotics.
Q & A
Q. Advanced
- Steric hindrance : Bulky groups (e.g., 3,5-bis(trifluoromethyl)phenyl) slow cyclization kinetics, requiring higher temperatures (e.g., 100°C) .
- Electronic effects : Electron-withdrawing groups (e.g., -NO) on the aryl ring accelerate cyclization by stabilizing transition states .
- Solvent polarity : High-polarity solvents stabilize charge-separated intermediates, improving reaction rates .
What computational methods are used to predict the compound’s physicochemical properties?
Q. Advanced
- Molecular dynamics (MD) simulations : Predict solubility and partition coefficients (LogP) for bioavailability studies .
- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability and reactivity .
- QSAR modeling : Corrogate substituent effects with biological activity using regression analysis .
How can researchers validate the purity of intermediates in multi-step syntheses?
Q. Basic
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .
- Melting point analysis : Sharp melting ranges (e.g., 180–182°C) indicate high crystallinity .
- Elemental analysis : Match experimental C/H/N/S percentages with theoretical values (e.g., CHNOS: C 57.14%, H 4.16%) .
What are the implications of crystal packing and intermolecular interactions on stability?
Q. Advanced
- Hydrogen bonding : N–H···O and C–H···π interactions in the crystal lattice enhance thermal stability (decomposition >250°C) .
- π-Stacking : Face-to-face aromatic interactions between thiophene and pyridazine rings reduce solubility in non-polar solvents .
- Disorder analysis : Refinement of disordered atoms (e.g., ethyl groups) using SHELXL software ensures accurate crystallographic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
